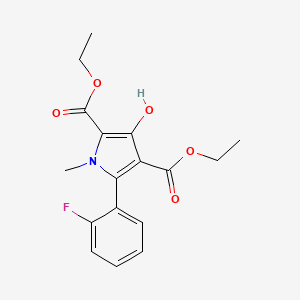

Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate

Description

Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a fluorinated pyrrole derivative characterized by a 2-fluorophenyl substituent at position 5, a hydroxyl group at position 3, and ester groups at positions 2 and 4 of the pyrrole ring.

Properties

Molecular Formula |

C17H18FNO5 |

|---|---|

Molecular Weight |

335.33 g/mol |

IUPAC Name |

diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate |

InChI |

InChI=1S/C17H18FNO5/c1-4-23-16(21)12-13(10-8-6-7-9-11(10)18)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3 |

InChI Key |

OBLNAHUPFMBEQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of a diketone derivative.

Reduction: Formation of diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dimethanol.

Substitution: Formation of diethyl 5-(2-aminophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate.

Scientific Research Applications

Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The fluorophenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Diethyl 5-Methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate (CAS: 3651-13-6)

- Structure : Replaces the 2-fluorophenyl and hydroxyl groups with a methyl group at position 5 and a phenyl group at position 3.

- Properties : Molecular weight 301.34 g/mol ; lacks hydrogen-bonding capacity due to the absence of a hydroxyl group. This reduces solubility in polar solvents and may limit applications in crystal engineering or biological systems requiring H-bond interactions .

Diethyl 5-(Chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS: 5408-12-8)

- Structure : Features a chloromethyl substituent at position 4.

- Synthesis : High-yield routes (99.6%) via nucleophilic substitution or halogen exchange, contrasting with the fluorophenyl derivatives that may require transition-metal catalysis .

- Reactivity : The chloromethyl group offers a reactive site for further functionalization (e.g., nucleophilic displacement), whereas the fluorophenyl group is typically inert under mild conditions .

Diethyl 5-(Hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS: 5422-89-9)

- Structure : Contains a hydroxymethyl group at position 5.

- Applications : The hydroxymethyl group enhances hydrophilicity, making this derivative more suitable for aqueous-phase reactions compared to the lipophilic fluorophenyl analog .

Functional Group Impact on Physicochemical Properties

Biological Activity

Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's structure, synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 335.33 g/mol. Its structure features a pyrrole ring with a fluorophenyl substitution and two carboxylate ester groups, which contribute to its unique properties and biological activity. The presence of the fluorine atom enhances its metabolic stability and pharmacological profile, making it a candidate for various medicinal applications .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Pyrrole Ring : Utilizing precursors such as 2-fluorobenzaldehyde and ethyl acetoacetate.

- Carboxylation : Introducing carboxylate groups through reactions with appropriate reagents.

- Purification : Employing techniques like column chromatography to isolate the final product.

The yield from these syntheses can vary based on reaction conditions but is often optimized through careful control of temperature and reagent ratios .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may possess similar properties.

- Antimicrobial Activity : The fluorinated structure is associated with enhanced antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory activity, which may be beneficial in treating chronic inflammatory conditions.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C17H18FNO5 | Anticancer, Antimicrobial |

| Ethyl 5-(4-methoxyphenyl)-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | C16H18N2O4 | Anticancer, Anti-inflammatory |

| Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate | C17H18FNO5 | Antimicrobial |

| Ethyl 5-(4-bromophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | C16H18BrN2O4 | Anticancer |

The fluorine atom in this compound contributes to its lipophilicity and metabolic stability compared to other derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives similar to this compound:

- Anticancer Studies : In vitro assays using various cancer cell lines have demonstrated significant antiproliferative effects attributed to the structural characteristics of pyrrole derivatives.

- Antimicrobial Efficacy : Research evaluating the antimicrobial properties found that these compounds effectively inhibited growth in multidrug-resistant bacterial strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving precursors like diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate and fluorinated aldehydes under reflux in ethanol. For example, describes a similar synthesis using ethanol as a solvent, with stirring and reflux for 4 hours followed by solvent evaporation and recrystallization in methanol .

- Optimization : Reaction efficiency can be improved by adjusting stoichiometry, solvent polarity (e.g., using DMF for higher solubility), and temperature control to minimize side reactions. Monitoring via TLC or HPLC is critical.

Q. How does the 2-fluorophenyl substituent influence the compound’s crystallographic packing and intermolecular interactions?

- Analysis : The 2-fluorophenyl group participates in hydrogen bonding (e.g., O–H···O or C–H···F interactions) and π-π stacking, as observed in analogous structures ( ). For instance, the fluorophenyl ring in similar compounds forms planar arrangements with neighboring aromatic systems, stabilizing the crystal lattice .

- Experimental Design : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement ( ) can quantify bond lengths, angles, and intermolecular distances. Hydrogen-bonding networks are mapped using Olex2 or Mercury .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, particularly regarding twinning or disorder?

- Challenges : Twinning and positional disorder of the 2-fluorophenyl group or ester moieties are common due to conformational flexibility. highlights SHELXL’s robustness in handling high-resolution data and twin refinement via the TWIN/BASF commands .

- Resolution : Use high-resolution SXRD data (≤ 0.8 Å) and iterative refinement cycles. For disordered regions, apply PART/SUMP restraints and analyze residual electron density maps .

Q. How can spectroscopic and computational methods resolve tautomeric equilibria involving the 3-hydroxy group?

- Methods :

- NMR : - and -NMR in DMSO-d6 can detect keto-enol tautomerism via chemical shift splitting (e.g., hydroxyl proton at δ 12–14 ppm). Variable-temperature NMR monitors dynamic equilibria .

- DFT Calculations : Gaussian or ORCA simulations compare relative energies of tautomers and predict IR/Raman spectra for validation against experimental data .

Q. How to address contradictions between spectroscopic data and X-ray structures in characterizing substituent conformations?

- Case Study : reports a planar thiophene ring via SXRD, but solution-state NMR may show dynamic puckering. This discrepancy arises from crystal packing forces vs. solution-phase flexibility .

- Resolution : Combine solid-state NMR (SSNMR) and molecular dynamics (MD) simulations to reconcile differences. SSNMR probes rigid conformations, while MD models solution-phase behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.